molecular formula C7H6N4O B13843205 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde

7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B13843205
M. Wt: 162.15 g/mol
InChI Key: QDAVWHGZAQWBJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is heating the initial components in pyridine under reflux conditions . The reaction time can vary from 1 to 7 hours, depending on the specific aminoazole used .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory-scale synthesis provides a foundation for potential industrial applications. The scalability of the reaction conditions, such as the use of pyridine and controlled heating, suggests that industrial production could be feasible with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions: 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism by which 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde exerts its effects involves interactions with various molecular targets. The presence of the amino group and the heterocyclic structure allows it to interact with enzymes and receptors, modulating their activity. For instance, it has been shown to increase affinity to adenosine receptors, which play a role in various physiological processes .

Properties

IUPAC Name

7-aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-5(4-12)3-9-6-1-2-10-11(6)7/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAVWHGZAQWBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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